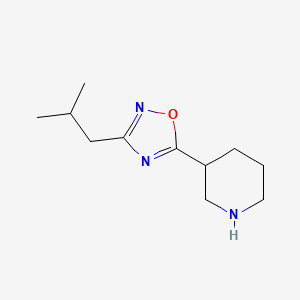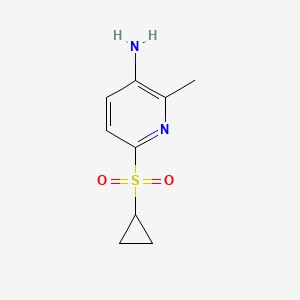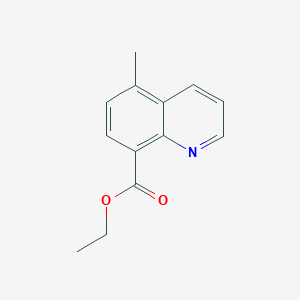![molecular formula C11H7N3O2 B11889882 3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one CAS No. 62471-88-9](/img/structure/B11889882.png)
3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base, followed by cyclization to form the imidazoisoquinoline core. The hydroxyimino group is then introduced through the reaction with hydroxylamine under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazoisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted imidazoisoquinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The imidazoisoquinoline core can interact with enzymes and receptors, modulating their activity. These interactions can lead to antimicrobial, anticancer, and other bioactive effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.
Imidazo[1,2-a]pyrimidine: Widely studied for its applications in medicinal chemistry.
Imidazo[1,2-a]pyrazine: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness
3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one is unique due to its specific structural features, such as the hydroxyimino group and the imidazoisoquinoline core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62471-88-9 |
|---|---|
Molecular Formula |
C11H7N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-nitrosoimidazo[2,1-a]isoquinolin-2-ol |
InChI |
InChI=1S/C11H7N3O2/c15-11-10(13-16)14-6-5-7-3-1-2-4-8(7)9(14)12-11/h1-6,15H |
InChI Key |
WLORGRYEFLPILD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11889807.png)


![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)



![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)




